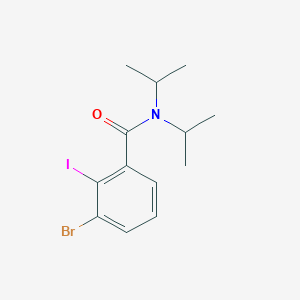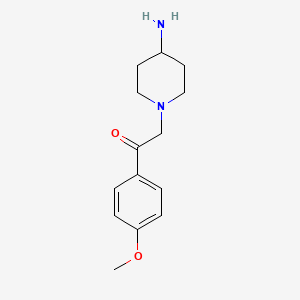
5-Desfluoro-destrifluoromethyl Sitagliptin Hydrochloride Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Desfluoro-destrifluoromethyl Sitagliptin Hydrochloride Salt is an impurity of Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes mellitus. The compound has the molecular formula C15H18ClF2N5O and a molecular weight of 357.79 g/mol. It is structurally similar to Sitagliptin but lacks the fluorine atoms present in the parent compound.
Vorbereitungsmethoden
The synthesis of 5-Desfluoro-destrifluoromethyl Sitagliptin Hydrochloride Salt involves multiple steps, starting from commercially available starting materials. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions. Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Analyse Chemischer Reaktionen
5-Desfluoro-destrifluoromethyl Sitagliptin Hydrochloride Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Wissenschaftliche Forschungsanwendungen
5-Desfluoro-destrifluoromethyl Sitagliptin Hydrochloride Salt has several scientific research applications, including:
Chemistry: It is used as a reference standard and impurity marker in the analysis and quality control of Sitagliptin.
Biology: The compound is studied for its biological activity and potential effects on various biological pathways.
Medicine: Research on this compound helps in understanding the pharmacokinetics and pharmacodynamics of Sitagliptin and its impurities.
Industry: It is used in the development and optimization of manufacturing processes for Sitagliptin.
Wirkmechanismus
The mechanism of action of 5-Desfluoro-destrifluoromethyl Sitagliptin Hydrochloride Salt is similar to that of Sitagliptin. It inhibits the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for the degradation of incretin hormones. By inhibiting DPP-4, the compound increases the levels of active incretin hormones, leading to improved glucose homeostasis. The molecular targets include the DPP-4 enzyme and the pathways involved in glucose metabolism.
Vergleich Mit ähnlichen Verbindungen
5-Desfluoro-destrifluoromethyl Sitagliptin Hydrochloride Salt is compared with other similar compounds, such as:
Sitagliptin: The parent compound, which contains fluorine atoms and is a potent DPP-4 inhibitor.
Saxagliptin: Another DPP-4 inhibitor used in the treatment of type 2 diabetes.
Vildagliptin: A DPP-4 inhibitor with a different chemical structure but similar mechanism of action.
The uniqueness of this compound lies in its structural differences from Sitagliptin, which can affect its pharmacokinetic and pharmacodynamic properties.
Eigenschaften
Molekularformel |
C15H18ClF2N5O |
|---|---|
Molekulargewicht |
357.78 g/mol |
IUPAC-Name |
(3R)-3-amino-4-(2,4-difluorophenyl)-1-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)butan-1-one;hydrochloride |
InChI |
InChI=1S/C15H17F2N5O.ClH/c16-11-2-1-10(13(17)6-11)5-12(18)7-15(23)21-3-4-22-9-19-20-14(22)8-21;/h1-2,6,9,12H,3-5,7-8,18H2;1H/t12-;/m1./s1 |
InChI-Schlüssel |
IMEBRFDTFMDRLR-UTONKHPSSA-N |
Isomerische SMILES |
C1CN2C=NN=C2CN1C(=O)C[C@@H](CC3=C(C=C(C=C3)F)F)N.Cl |
Kanonische SMILES |
C1CN2C=NN=C2CN1C(=O)CC(CC3=C(C=C(C=C3)F)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


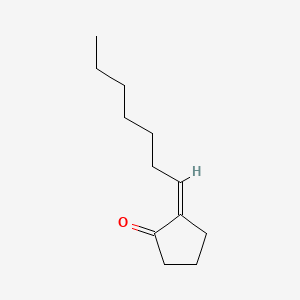

![4,4'-(2,5-Furandiyl)bis[N-hydroxybenzenecarboximidamide]](/img/structure/B13849239.png)
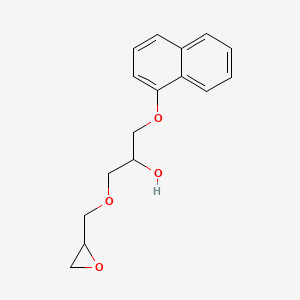
![3-(4-aminophenyl)-1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one](/img/structure/B13849249.png)
![4-(5-((2-Chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic Acid Ethyl Ester](/img/structure/B13849260.png)

![Dexamethasone 21-[O'-(2-Hydroxyethyl)]phosphate Ester](/img/structure/B13849266.png)
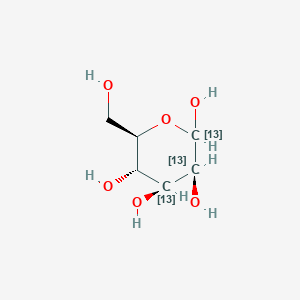

![6-Bromo-2-chloro-3-[(3-chlorophenyl)methyl]quinoline](/img/structure/B13849288.png)
